6H-Pyrrolo[2,3-g]quinoxaline 6H-Pyrrolo[2,3-g]quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18458257
InChI: InChI=1S/C10H7N3/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h1-6,12H
SMILES:
Molecular Formula: C10H7N3
Molecular Weight: 169.18 g/mol

6H-Pyrrolo[2,3-g]quinoxaline

CAS No.:

Cat. No.: VC18458257

Molecular Formula: C10H7N3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

6H-Pyrrolo[2,3-g]quinoxaline -

Specification

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
IUPAC Name 1H-pyrrolo[2,3-g]quinoxaline
Standard InChI InChI=1S/C10H7N3/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h1-6,12H
Standard InChI Key ZEQXBOVKCSVJPK-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C=C3C(=CC=N3)C=C2N1

Introduction

Chemical Identity and Fundamental Properties

6H-Pyrrolo[2,3-g]quinoxaline (CAS 268-60-0) is a heterocyclic compound characterized by a fused pyrrole and quinoxaline ring system. Its molecular formula is C₁₀H₇N₃, with a molecular weight of 169.18 g/mol . The structure consists of a pyrrole ring fused to a quinoxaline moiety at the 2,3-g positions, forming a planar, aromatic system with three nitrogen atoms .

Key Structural Features:

PropertyValueSource
Molecular FormulaC₁₀H₇N₃
Molecular Weight169.18 g/mol
IUPAC Name1H-Pyrrolo[2,3-g]quinoxaline
InChIKeyZEQXBOVKCSVJPK-UHFFFAOYSA-N
SMILESC1=CN=C2C=C3C(=CC=N3)C=C2N1

This compound belongs to the pyrroloquinoxaline family, known for its pharmacological relevance due to the electron-deficient nature of the quinoxaline core and the electron-rich pyrrole ring .

Synthetic Approaches and Methodologies

The synthesis of 6H-pyrrolo[2,3-g]quinoxaline derivatives often involves multi-step reactions, though direct routes remain scarce. Below are key strategies reported in the literature:

Condensation Reactions

A common method involves the condensation of o-phenylenediamine with substituted pyrroline-2-one derivatives. For example, 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one reacts with o-phenylenediamine under acidic conditions (e.g., glacial acetic acid) to form pyrrolo[2,3-b]quinoxaline analogs . Reaction conditions typically require heating (80–90°C) for 2–8 hours, followed by purification via column chromatography .

Key Reaction Parameters:

ParameterValueSource
Catalyst/ConditionsAcetic acid, 90°C, 2–8 hours
YieldModerate (varies by substrate)

Catalytic Cyclization

Palladium-catalyzed cross-coupling reactions have been employed for functionalized derivatives. For instance, Buchwald–Hartwig amination enables the synthesis of N-alkylated pyrroloquinoxalines, which undergo intramolecular oxidative cyclodehydrogenation to form fused heterocycles . This method is particularly useful for introducing substituents at specific positions, enhancing structural diversity .

One-Pot Synthesis

Recent advancements include one-pot protocols using indium chloride (InCl₃) as a catalyst. For example, 1-(2-aminophenyl)pyrroles react with 2-propargyloxybenzaldehydes in p-xylene under reflux to yield benzo 1,4-oxazepino-fused pyrroloquinoxalines . This method achieves high atom economy and avoids metal additives, though yields vary (25–83%) .

Physical and Computational Properties

The electronic structure and physicochemical properties of 6H-pyrrolo[2,3-g]quinoxaline have been studied extensively:

PropertyValueSource
XLogP3-AA0.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0

Computational Insights:

  • Radical Scavenging Activity: Derivatives like ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exhibit hydroxyl radical (HO˙) scavenging rates comparable to Trolox (8.56 × 10⁸ M⁻¹s⁻¹ in pentyl ethanoate) .

  • Antioxidant Mechanism: Thermodynamic and kinetic studies suggest non-polar environments favor HO˙ quenching, while hydroperoxyl radicals remain resistant to scavenging .

Biological Activity and Pharmacological Relevance

Pyrrolo[2,3-g]quinoxaline derivatives demonstrate diverse biological activities, as summarized below:

Antimicrobial Activity

  • Antibacterial Effects: Selective inhibition of Escherichia coli and Bacillus spizizenii by derivatives 3a, 4a, and 4h .

  • Antimycobacterial Activity: Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines exhibit MIC values of 12.5 µg/mL against Mycobacterium tuberculosis H37Rv .

Antioxidant and Anti-inflammatory Properties

  • DPPH Radical Scavenging: Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate demonstrates >90% radical inhibition at 30 µM .

  • Cytokine Storm Modulation: PDE4B inhibition by 2-substituted derivatives may attenuate COVID-19-associated inflammation .

Applications in Materials Science

The electron-deficient nature of the quinoxaline core makes pyrrolo[2,3-g]quinoxaline derivatives suitable for organic electronics:

  • Conjugated Polymers: Copolymers incorporating pyrrolo[2,3-g]quinoxaline-dione units exhibit strong electron-accepting properties, enhancing charge transfer in photovoltaic devices .

  • Fluorescent Sensors: Polycyclic analogs show solvatochromism, enabling applications in chemical sensing .

Research Gaps and Future Directions

While 6H-pyrrolo[2,3-g]quinoxaline derivatives show promise, challenges remain:

  • Synthetic Complexity: Limited direct routes hinder large-scale production.

  • Selectivity Issues: Broad-spectrum biological activity complicates target-specific drug development.

  • Toxicity Profiles: Systematic toxicity studies are sparse, particularly for in vivo models .

Future research should focus on optimizing catalytic methods, exploring structure-activity relationships (SAR), and validating therapeutic efficacy in preclinical models.

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